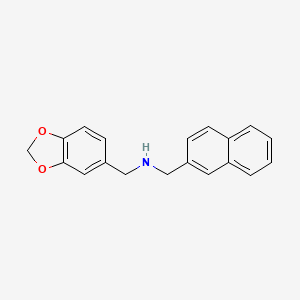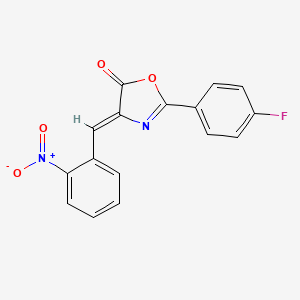
(1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine, also known as NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine family. It is a potent agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. NBOMe has gained popularity in recent years as a recreational drug due to its potent psychedelic effects and easy availability. However, its use has been associated with several adverse effects, including fatalities.
作用機序
(1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine acts as a potent agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. Activation of the 5-HT2A receptor leads to an increase in the release of the neurotransmitter serotonin, which plays a key role in regulating mood, cognition, and perception. The increased release of serotonin leads to altered states of consciousness, including visual and auditory hallucinations, altered perception of time, and changes in thought processes.
Biochemical and Physiological Effects:
(1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine has been shown to have several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes pupil dilation and altered perception of sensory stimuli. The effects of (1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine are similar to those of other psychedelic drugs such as LSD and psilocybin.
実験室実験の利点と制限
One advantage of using (1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine in lab experiments is its potency. It is a highly potent agonist of the 5-HT2A receptor, which makes it useful in studying the neural mechanisms underlying psychedelic experiences. However, one limitation of using (1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine in lab experiments is its potential for toxicity. (1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine has been associated with several adverse effects, including fatalities, and its use in lab experiments should be carried out with caution.
将来の方向性
There are several future directions for research on (1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine. One area of interest is the therapeutic potential of psychedelic drugs in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the development of safer and more effective psychedelic drugs with fewer adverse effects. Additionally, research on the neural mechanisms underlying psychedelic experiences could lead to a better understanding of consciousness and perception.
合成法
(1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine is synthesized from the precursor compound 2C-H, which is a phenethylamine derivative. The synthesis involves the reaction of 2C-H with benzaldehyde and 1,3-benzodioxole in the presence of a reducing agent such as sodium borohydride. The resulting compound is then reacted with 2-naphthylmethylamine to yield (1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
(1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine has been used in several scientific studies to investigate the mechanism of action of psychedelic drugs. It is a potent agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. By studying the effects of (1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine on the 5-HT2A receptor, researchers can gain insight into the neural mechanisms underlying psychedelic experiences. (1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine has also been used in studies investigating the therapeutic potential of psychedelic drugs in the treatment of psychiatric disorders such as depression and anxiety.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-2-4-17-9-14(5-7-16(17)3-1)11-20-12-15-6-8-18-19(10-15)22-13-21-18/h1-10,20H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZVGIJLPKBTPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylmethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5800978.png)
![5-bromo-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5800979.png)
![1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5800987.png)

![ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5801010.png)



![2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5801030.png)

![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5801043.png)
![1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5801063.png)

![2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B5801079.png)